NPC43 was established from a patient with undifferentiated nasopharyngeal carcinoma and has been classified as an Epstein-Barr virus-positive cell line. It exhibits characteristics typical of epithelial origin, confirmed through the expression of cytokeratin markers. The classification of NPC43 as a cancer cell line allows for its use in various scientific studies focusing on tumorigenesis, viral interactions, and therapeutic responses.
The synthesis of NPC43 involved isolating cells from a nasopharyngeal carcinoma tumor sample. The cells were cultured under specific conditions that promote growth while maintaining their malignant characteristics. The establishment process included using RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to prevent contamination. Notably, the ROCK inhibitor Y-27632 was utilized to enhance cell survival during the early passages, which is critical for maintaining the viability of such sensitive cancer cell lines.
The molecular structure of NPC43 is primarily defined by its chromosomal composition and the presence of the Epstein-Barr virus genome. Whole-genome sequencing has revealed a near-diploid karyotype with extensive chromosomal abnormalities, including losses of several chromosomes (3, 8, 13, 14, 16, 21, 22, Y) and gains (notably chromosome 19). These chromosomal alterations are indicative of the genomic instability often observed in cancer cells.
NPC43 cells exhibit various biochemical reactions that are characteristic of cancerous cells. For instance, they show altered metabolic pathways that support rapid proliferation and survival in adverse conditions. The presence of Epstein-Barr virus also influences cellular signaling pathways, promoting oncogenic processes such as evasion from apoptosis and enhanced proliferation. Studies have demonstrated that treatment with specific agents can modulate these pathways, offering insights into potential therapeutic strategies.
The mechanism of action for NPC43 involves complex interactions between the host cell machinery and the Epstein-Barr virus. The virus establishes latency within the host cells, leading to the expression of viral proteins that contribute to tumorigenesis. For example, proteins like LMP1 play critical roles in activating signaling pathways that promote cell survival and proliferation. Research indicates that NPC43 retains a dynamic profile of Epstein-Barr virus copy numbers throughout its passages, which further elucidates how viral load impacts cellular behavior.
NPC43 cells are typically cultured in a controlled laboratory environment where physical properties such as temperature (37°C), humidity, and CO2 levels are maintained to optimize growth conditions. Chemically, these cells require specific nutrient media that support their metabolic needs. The physical appearance of NPC43 in culture includes characteristic morphology consistent with epithelial cells, often forming clusters or spheroids when cultured in three-dimensional environments.
NPC43 serves as a vital tool in cancer research due to its unique properties as an Epstein-Barr virus-positive nasopharyngeal carcinoma model. Its applications include:
The establishment of NPC43 has significantly advanced research into the etiology and treatment options for nasopharyngeal carcinoma, providing a robust model for future studies aimed at understanding this complex disease.
NPC43 is an immortalized Epstein-Barr virus (EBV)-positive nasopharyngeal carcinoma cell line established directly from human tumor tissue. This biological resource serves dual research significance across virology and oncology:
Virological Significance: NPC43 harbors 15-20 episomal copies of the EBV genome per cell and exhibits spontaneous lytic reactivation upon removal of the ROCK inhibitor Y-27632. This enables mechanistic studies of EBV latency maintenance and lytic cycle induction—a critical pathway for targeted therapies [2] [5]. Approximately 10% of NPC43 cells express the immediate-early lytic protein Zta without chemical inducers, rising significantly with tetradecanoyl phorbol acetate (TPA) stimulation [3] [5].
Oncological Significance: NPC43 recapitulates key molecular features of clinical nasopharyngeal carcinoma, including mutations in TP53 (c.158G>A, p.Trp53Ter) and cancer stem cell (CSC) phenotypes. Single-cell transcriptomics identified a lytic induction-resistant subpopulation characterized by elevated SOX2 and NTRK2 expression, demonstrating CSC-like properties including enhanced sphere formation, migration, and therapy resistance [3] [4].
Table 1: Key Characteristics of NPC43 Cell Line
Property | Specification | Research Utility |
---|---|---|
Origin | Recurrent NPC tissue (64-year-old male) | Models therapy-resistant NPC |
EBV Status | 15-20 episomal copies/cell | EBV latency/lytic cycle studies |
Key Mutation | TP53 c.158G>A (homozygous) | Investigate p53 pathway dysregulation |
Lytic Reactivation | Inducible by TPA/Y-27632 withdrawal | Screening platform for viral-targeted therapies |
CSC Markers | SOX2+/NTRK2+ subpopulation | Mechanisms of therapeutic resistance |
The NPC43 cell line was developed through a breakthrough culture methodology published in Nature Communications (2018). Historically, <5% of NPC specimens successfully grew in vitro due to EBV lytic reactivation causing cell death. The addition of Y-27632 (a ROCK inhibitor) to culture media suppressed lytic replication, enabling the first stable EBV-positive cell line established directly from patient tissue—not from xenografts [5].
Nomenclature Rationale:
This naming convention aligns with cell line standards (e.g., C666-1 from xenograft X666) but emphasizes direct human derivation. Prior EBV-positive lines like C666-1 or C17 were derived from mouse-passaged tumors, introducing genomic drift. NPC43’s STR profiling and whole-exome sequencing confirmed <95% genetic fidelity to the parent tumor, making it a more clinically relevant model [5] [8].
Table 2: Historical Timeline of NPC43 Development
Year | Milestone | Publication/Report |
---|---|---|
2018 | Initial establishment using Y-27632 | Lin et al., Nature Communications |
2019 | Characterization of EBV reactivation | Yip et al., Book Chapter |
2025 | Single-cell profiling of resistant subpopulations | Oncogene / PMC studies |
Adoption in Research:NPC43 addressed a critical gap in NPC modeling. Before its development, C666-1 was the sole EBV-positive line but exhibited genetic instability after long-term xenograft passage. NPC43’s tumorigenicity in immunodeficient mice and transcriptomic similarity to primary tumors accelerated its use in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0